

Technical Support Center: ONO-4057 (Tirabrutinib) In Vivo Administration

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Compound of Interest		
Compound Name:	ONO4057	
Cat. No.:	B1677316	Get Quote

This guide provides technical support for researchers, scientists, and drug development professionals using ONO-4057 (also known as Tirabrutinib or ONO/GS-4059) for in vivo experiments. It includes frequently asked questions, troubleshooting advice, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is ONO-4057 and what is its mechanism of action?

A1: ONO-4057, also known as Tirabrutinib, is a second-generation, orally active, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and function.[3][4][5] By covalently binding to BTK, ONO-4057 blocks this signaling cascade, making it a valuable tool for studying B-cell malignancies and autoimmune diseases.[1][4]

Q2: What is a suitable vehicle for in vivo administration of ONO-4057?

A2: ONO-4057 is poorly soluble in water. For oral administration (p.o.) in preclinical models, a suspension is typically required. A common and effective vehicle is an aqueous solution of 0.5% methylcellulose (or carboxymethyl cellulose) often combined with 0.1% to 0.5% Tween 80 to improve wettability and prevent aggregation. For subcutaneous (s.c.) or intraperitoneal (i.p.) injections, formulations have included 7% sodium bicarbonate (NaHCO₃) or solutions containing DMSO, though care must be taken to minimize DMSO concentration to avoid toxicity.[6]



Q3: What are the recommended storage conditions for ONO-4057?

A3: ONO-4057 powder should be stored at -20°C for long-term stability.[7][8] For short-term storage (days to weeks), it can be kept at 0-4°C.[8] Prepared vehicle formulations should ideally be made fresh before each use. If temporary storage is necessary, keep the suspension at 2-8°C and ensure it is thoroughly resuspended before administration.

Q4: What are the typical routes of administration and dosing ranges for ONO-4057 in animal models?

A4: The most common route of administration is oral gavage (p.o.).[1] Intraperitoneal (i.p.) and subcutaneous (s.c.) injections have also been reported.[6][9][10] Dosing can vary significantly depending on the animal model and disease context. In mouse xenograft models, oral doses of 6-20 mg/kg once daily have been shown to inhibit tumor growth.[1] In rat models of nephritis, intraperitoneal doses of 100-300 mg/kg have been used.[10]

Troubleshooting Guide

Q5: My ONO-4057 preparation is showing precipitation. What should I do?

A5:

- Issue: ONO-4057 has low aqueous solubility and can easily precipitate.
- Solution 1 (Resuspension): Ensure vigorous and continuous mixing (e.g., vortexing, sonicating) during preparation. If using a methylcellulose suspension, make sure the powder is fully wetted before adding the final volume of liquid. Use a stir bar to keep the suspension homogeneous during dosing.
- Solution 2 (Vehicle Optimization): The concentration of your suspending agent (methylcellulose) or surfactant (Tween 80) may be insufficient. Consider slightly increasing the concentration of Tween 80 (e.g., from 0.1% to 0.25%) to improve particle dispersion.
- Solution 3 (pH Adjustment): In some specific protocols, adjusting the pH can enhance solubility. For example, a 7% sodium bicarbonate solution has been used for subcutaneous injections.[6] However, this is not standard for oral gavage and should be validated for your specific application.

Troubleshooting & Optimization





Q6: I am observing adverse effects (e.g., weight loss, lethargy) in my animals. Could the vehicle be the cause?

A6:

- Issue: The vehicle itself can sometimes cause toxicity, especially if using co-solvents like DMSO.
- Solution 1 (Vehicle Control Group): Always include a vehicle-only control group in your experiment. This is critical to distinguish between vehicle-induced toxicity and compoundspecific effects.
- Solution 2 (Minimize Co-Solvents): If you must use a co-solvent like DMSO to create a stock solution, ensure the final concentration in the administered dose is minimal (ideally <5%, and as low as possible). High concentrations of DMSO can cause inflammation and other adverse reactions.
- Solution 3 (Alternative Vehicle): Switch to a more universally tolerated vehicle system, such as the recommended 0.5% methylcellulose with 0.1-0.5% Tween 80, which is generally well-tolerated for oral administration.

Q7: My experimental results are highly variable between animals. What could be the cause?

A7:

- Issue: High variability can stem from inconsistent dosing due to poor formulation.
- Solution 1 (Ensure Homogeneous Suspension): If the compound is not evenly suspended, each animal may receive a different effective dose. Keep the suspension constantly agitated (e.g., with a small stir bar in the main tube) while drawing up individual doses. Vortex the syringe immediately before dosing each animal.
- Solution 2 (Accurate Dosing Technique): Ensure your oral gavage or injection technique is consistent. Inaccurate administration can lead to significant differences in bioavailability.
- Solution 3 (Fasting State): The absorption of ONO-4057 can be affected by food. In clinical trials, the drug is administered under fasting conditions.[11][12] Consider fasting animals for



a short period (e.g., 4 hours) before oral dosing to standardize absorption, but be mindful of the animal model's specific needs.

Quantitative Data Summary

Table 1: Solubility and In Vitro Activity

Parameter	Value	Source
Target	Bruton's Tyrosine Kinase (BTK)	[1]
IC50	6.8 nM	[1]
Solubility	Soluble in DMSO	[7]

| Storage | -20°C (long-term) |[7][8] |

Table 2: Example In Vivo Dosing Regimens

Animal Model	Route	Dose	Vehicle	Outcome	Source
Mouse Xenograft	Oral (p.o.)	6, 20 mg/kg, daily	Not specified	Inhibited tumor growth	[1]
Rat (Hepatic Allograft)	Subcutaneou s (s.c.)	30 mg/kg, daily	7% NaHCO₃	Prolonged animal survival	[6]
Rat (Nephritis)	Intraperitonea I (i.p.)	100, 300 mg/kg, daily	Not specified	Reduced proteinuria	[10]

| Rat (Pharmacokinetics) | Oral (p.o.) | 10 mg/kg, single dose | Not specified | Cmax at 2 hours | [1] |

Experimental Protocols



Protocol: Preparation of ONO-4057 for Oral Gavage (10 mg/kg)

This protocol describes the preparation of a 100 mL vehicle for dosing mice at 10 mg/kg, assuming an average mouse weight of 25g and a dosing volume of 10 mL/kg (0.25 mL per mouse).

Materials:

- ONO-4057 powder
- Methylcellulose (viscosity ~400 cP)
- Tween 80
- Sterile, purified water
- Sterile glass beaker and magnetic stir bar
- Magnetic stir plate
- 50 mL conical tubes

Procedure:

- Calculate Required Compound: For a 10 mg/kg dose at a 10 mL/kg volume, the final concentration is 1 mg/mL. To make 100 mL, you will need 100 mg of ONO-4057.
- Prepare the Vehicle (0.5% Methylcellulose, 0.2% Tween 80):
 - Heat ~40 mL of purified water to 60-70°C.
 - In a sterile beaker on a stir plate, add 0.5 g of methylcellulose to the hot water and stir until it is fully dispersed.
 - Add 0.2 mL of Tween 80 to the mixture.
 - Add ~60 mL of cold (4°C) purified water to the beaker. Continue stirring at 4°C (e.g., in an ice bath) until the solution becomes clear and viscous.



Prepare the Suspension:

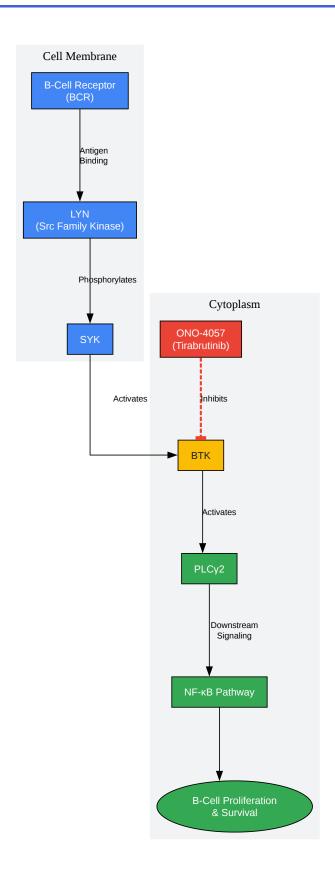
- Weigh 100 mg of ONO-4057 powder.
- Create a paste by adding a small amount (~1-2 mL) of the prepared vehicle to the powder and triturating until the powder is fully wetted.
- Gradually add the remaining vehicle to the paste while continuously stirring or vortexing.
- Transfer the final suspension to a suitable container.

Administration:

- Before dosing, ensure the suspension is homogeneous by vortexing or stirring.
- Use an appropriately sized oral gavage needle.
- Keep the suspension stirring during the dosing procedure to prevent settling. Vortex the dosing syringe between each animal if possible.

Mandatory Visualizations

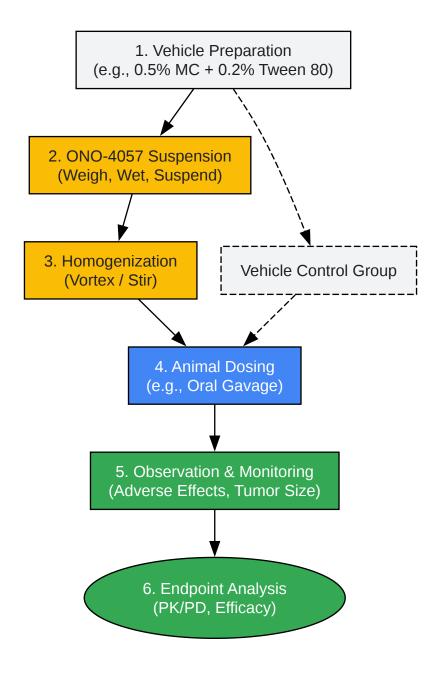




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Caption: ONO-4057 inhibits the B-Cell Receptor (BCR) signaling pathway.





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Caption: Experimental workflow for in vivo administration of ONO-4057.

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